Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate
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Overview
Description
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate typically involves the reaction of a phosphonate ester with a silyl ether. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. This ester can then be further reacted with a silyl ether under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the silyl ether group.
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and compatibility with polymers.
Mechanism of Action
The mechanism by which Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and precursor to nerve agents.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator that releases ethylene upon decomposition.
Uniqueness
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts distinct chemical and physical properties
Properties
CAS No. |
90261-41-9 |
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Molecular Formula |
C15H35O4PSi |
Molecular Weight |
338.49 g/mol |
IUPAC Name |
butoxy-(dibutoxyphosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C15H35O4PSi/c1-6-9-12-17-20(16,18-13-10-7-2)15-21(4,5)19-14-11-8-3/h6-15H2,1-5H3 |
InChI Key |
LZFIVIHSFGRDEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C)(C)CP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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